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Compound of Interest

Compound Name: 1H-Indazole-6-carboxylic acid

Cat. No.: B048474 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-
Indazole-6-carboxylic acid (CAS No. 704-91-6), a molecule of interest for researchers,

scientists, and professionals in the field of drug development. The document details its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics,

supported by detailed experimental protocols and data presented in structured tables for clarity

and ease of comparison.

Introduction
1H-Indazole-6-carboxylic acid is a heterocyclic compound incorporating an indazole core

functionalized with a carboxylic acid group. This structural motif is prevalent in many

biologically active molecules, making the precise characterization of its spectroscopic

properties crucial for its identification, purity assessment, and the structural elucidation of its

derivatives. This guide serves as a core reference for its NMR, IR, and MS data.

Spectroscopic Data
The following sections present the key spectroscopic data for 1H-Indazole-6-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and

carbon framework of 1H-Indazole-6-carboxylic acid.
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¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 1H-Indazole-6-carboxylic acid, typically recorded in a deuterated

solvent like DMSO-d6, reveals distinct signals for the aromatic protons and the acidic proton of

the carboxylic acid and the N-H of the indazole ring.

Proton Assignment
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

COOH ~13.04 Singlet (broad) -

NH ~13.36 Singlet (broad) -

H3 8.24 - 8.08 Multiplet -

H7 8.24 - 8.08 Multiplet -

H4 7.85 Doublet of doublets 8.5, 0.9

H5 7.67 Doublet of doublets 8.4, 1.3

Table 1: ¹H NMR Spectroscopic Data for 1H-Indazole-6-carboxylic acid in DMSO-d6.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Based on

data from similar indazole derivatives and general principles of ¹³C NMR spectroscopy, the

predicted chemical shifts for 1H-Indazole-6-carboxylic acid are as follows:
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Carbon Assignment Predicted Chemical Shift (δ) ppm

C=O (Carboxylic Acid) ~167

C7a ~141

C3 ~135

C6 ~127

C3a ~122.5

C5 ~122

C4 ~121

C7 ~110

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1H-Indazole-6-carboxylic acid.

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies. The IR spectrum of 1H-Indazole-6-carboxylic acid is

characterized by the presence of broad O-H stretching vibrations from the carboxylic acid, N-H

stretching from the indazole ring, and a strong C=O stretching from the carbonyl group.

Frequency (cm⁻¹) Vibrational Mode Intensity

3258 N-H Stretch Broad

2864, 2582 O-H Stretch (Carboxylic Acid) Broad

1679 C=O Stretch (Carboxylic Acid) Strong

1579, 1518 C=C Stretch (Aromatic) Medium

1425 O-H Bend Medium

1230 C-O Stretch Strong

954, 857, 762, 693 C-H Bends (Aromatic) Medium
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Table 3: IR Spectroscopic Data for 1H-Indazole-6-carboxylic acid.[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 1H-Indazole-6-carboxylic acid (Molecular Weight: 162.15 g/mol ),

Electrospray Ionization (ESI) in positive mode is a common analysis method.

m/z (mass-to-charge ratio) Proposed Fragment

163.0503 [M+H]⁺

145 [M+H - H₂O]⁺

117 [M+H - H₂O - CO]⁺

Table 4: High-Resolution Mass Spectrometry (HRMS-ESI) Data and Predicted Fragmentation

for 1H-Indazole-6-carboxylic acid.[1] Aromatic carboxylic acids are known to produce

prominent fragment ions from the loss of -OH and -C=O groups.[2]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following

are generalized protocols for acquiring the spectroscopic data presented in this guide.

NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Sample Preparation: Approximately 5-10 mg of 1H-Indazole-6-carboxylic acid is dissolved

in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution is transferred to a

5 mm NMR tube.

Data Acquisition:

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good

signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of DMSO-

d6 (δ 2.50 ppm).
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¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical

shifts are referenced to the solvent peak of DMSO-d6 (δ 39.5 ppm).

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an

Attenuated Total Reflectance (ATR) accessory, is utilized.

Sample Preparation (ATR method): A small amount of the solid 1H-Indazole-6-carboxylic
acid is placed directly onto the ATR crystal. Pressure is applied to ensure good contact

between the sample and the crystal.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first.

Subsequently, the sample spectrum is recorded. The spectrum is typically collected over a

range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer equipped with an Electrospray

Ionization (ESI) source is used.

Sample Preparation: A dilute solution of 1H-Indazole-6-carboxylic acid is prepared by

dissolving a small amount of the compound in a suitable solvent, such as methanol or

acetonitrile, to a concentration of approximately 1-10 µg/mL.

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or

through a liquid chromatography system. The mass spectrometer is operated in positive ion

mode, and the data is acquired over a mass range that includes the expected molecular ion

(e.g., m/z 50-500).

Data Processing: The acquired data is processed to identify the accurate mass of the

molecular ion ([M+H]⁺) and any significant fragment ions.
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Workflow Visualization
The general workflow for the spectroscopic analysis of a chemical compound like 1H-Indazole-
6-carboxylic acid can be visualized as a logical progression from sample handling to final data

interpretation.
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Caption: General workflow for the spectroscopic analysis of 1H-Indazole-6-carboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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